N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine
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Overview
Description
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is a complex organic compound with a unique structure that includes a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine has several scientific research applications:
Organic Electronics: It can be used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: The compound’s unique structure allows it to be used in photonic devices, including lasers and optical sensors.
Medicinal Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound can be used to develop new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system, which is facilitated by its unique molecular structure. The molecular targets and pathways involved include interactions with other components in electronic devices, such as electron transport layers and emissive layers in OLEDs .
Comparison with Similar Compounds
Similar Compounds
N-Phenyldibenzo[b,d]furan-4-amine: This compound shares a similar dibenzofuran core but lacks the naphthalen-1-amine moiety.
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: Another related compound that includes the dibenzofuran structure but with a boronic acid functional group.
Uniqueness
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is unique due to its combination of the dibenzofuran and naphthalen-1-amine moieties, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C34H23NO |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H |
InChI Key |
SNTBZZDEXWCJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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